(S)-Ro 32-0432 free base

Catalog No.
S541645
CAS No.
151342-35-7
M.F
C28H28N4O2
M. Wt
452.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Ro 32-0432 free base

CAS Number

151342-35-7

Product Name

(S)-Ro 32-0432 free base

IUPAC Name

3-[(8S)-8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione

Molecular Formula

C28H28N4O2

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C28H28N4O2/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34)/t17-/m0/s1

InChI Key

FXGHOAZJQNLNFD-KRWDZBQOSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(S)-3-(8-(dimethylaminomethyl)-6,7,8,9-tetrahydropyrido(1,2-a)indol-10-yl)-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione hydrochloride, Ro 32-0432, Ro-32-0432

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5C[C@H](CCN5C6=CC=CC=C64)CN(C)C

The exact mass of the compound (S)-3-(8-(Dimethylaminomethyl)-6,7,8,9-tetrahydropyrido(1,2-a)indol-10-yl)-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione hydrochloride is 452.22 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(S)-Ro 32-0432 free base (CAS 151342-35-7) is a potent, cell-permeable bisindolylmaleimide derivative widely procured as a selective ATP-competitive inhibitor of conventional Protein Kinase C (PKC) isoforms. Unlike broad-spectrum kinase inhibitors, it exhibits high affinity for PKCα (IC50 = 9.3 nM) and PKCβI (IC50 = 28 nM) while maintaining significant selectivity over novel and atypical PKC isoforms . As the free base form, it offers distinct solubility advantages over the more common hydrochloride salt, making it a highly suitable precursor for lipid-based in vivo formulations and pH-sensitive in vitro assays. Its established efficacy in preventing T-cell activation and modulating G protein-coupled receptor kinase 5 (GRK5) activity cements its role as a critical benchmark compound in immunology and neuropharmacology[1].

Generic substitution with pan-PKC inhibitors like GF109203X or Ro 31-8220 fails because these analogs lack the necessary selectivity window between conventional (α, β) and novel (ε) PKC isoforms, leading to off-target pathway suppression that confounds mechanistic data . Furthermore, substituting the free base with the (S)-Ro 32-0432 hydrochloride salt introduces equimolar chloride counterions. In unbuffered non-aqueous stock solutions (such as high-concentration DMSO), the HCl salt can cause localized acidic pH shifts upon dilution into sensitive cell culture media, potentially triggering stress-response artifacts. Procurement of the exact free base form ensures precise stoichiometric control, counterion-free lipophilic formulation, and strict pharmacological isolation of conventional PKC-mediated events [1].

Enhanced Selectivity for Conventional over Novel PKC Isoforms

When isolating conventional PKC pathways, (S)-Ro 32-0432 demonstrates quantifiably higher selectivity compared to structurally related bisindolylmaleimides. While the pan-PKC inhibitor Ro 31-8220 inhibits PKCα and PKCε with near equipotency (IC50s of 5 nM and 24 nM, respectively) , (S)-Ro 32-0432 provides an 11.6-fold selectivity window, inhibiting PKCα at 9.3 nM while sparing PKCε (IC50 = 108.3 nM) .

Evidence DimensionPKCα vs. PKCε Selectivity Ratio
Target Compound Data11.6-fold (PKCα IC50: 9.3 nM; PKCε IC50: 108.3 nM)
Comparator Or BaselineRo 31-8220 (4.8-fold; PKCα IC50: 5 nM; PKCε IC50: 24 nM)
Quantified Difference2.4-times greater selectivity for conventional PKCα over novel PKCε
ConditionsIn vitro kinase activity assay

Prevents confounding off-target inhibition of novel PKC isoforms during the study of conventional PKC-mediated T-cell activation and inflammation.

Counterion-Free Formulation for pH-Sensitive Assays

Procurement of the free base form (CAS 151342-35-7) rather than the standard hydrochloride salt provides distinct formulation advantages. The free base (MW 452.55 g/mol) dissolves readily in DMSO or lipidic vehicles without liberating chloride counterions or inducing localized acidic pH shifts, which are common artifacts when using the HCl salt (MW 489.0 g/mol) in unbuffered or weakly buffered non-aqueous stock solutions .

Evidence DimensionCounterion presence and Molecular Weight
Target Compound Data0% chloride, MW 452.55 g/mol
Comparator Or Baseline(S)-Ro 32-0432 HCl salt (Contains equimolar chloride, MW 489.0 g/mol)
Quantified DifferenceElimination of acidic counterion
ConditionsPreparation of high-concentration non-aqueous stock solutions (e.g., DMSO)

Ensures reproducible cellular responses by eliminating pH artifacts and counterion toxicity in sensitive, low-buffer cell culture environments.

Specific Secondary Inhibition of G Protein-Coupled Receptor Kinase 5 (GRK5)

Beyond PKC inhibition, (S)-Ro 32-0432 acts as a measurable inhibitor of GRK5, a property not broadly shared by all bisindolylmaleimide PKC inhibitors. Quantitative profiling shows (S)-Ro 32-0432 inhibits GRK5 with an IC50 of 3.6 μM, while showing weaker activity against GRK2 (IC50 = 29 μM) and GRK6 (IC50 = 16 μM) [1]. This specific off-target profile is utilized to block CGRP-mediated receptor desensitization.

Evidence DimensionGRK5 Inhibition (IC50)
Target Compound Data3.6 μM
Comparator Or BaselineGRK2 (29 μM) and GRK6 (16 μM) baseline
Quantified Difference8-fold selectivity for GRK5 over GRK2
ConditionsRecombinant GRK kinase assay

Allows researchers to dually modulate PKC and GRK5-dependent GPCR desensitization pathways using a single characterized agent.

Isolation of Conventional PKC Pathways in T-Cell Activation

Due to its 11.6-fold selectivity for PKCα over PKCε, (S)-Ro 32-0432 is the preferred procurement choice for immunological assays where researchers must block conventional PKC-driven T-cell activation without disrupting novel PKC-mediated cellular processes.

Lipid-Based In Vivo Formulation for Chronic Inflammation Models

The free base form is strictly required for preparing non-acidic, counterion-free lipid nanoparticle or emulsion formulations used in in vivo chronic inflammation and autoimmune disease models, where the hydrochloride salt would cause precipitation or injection-site irritation .

Dual Modulation of GPCR Desensitization

Leveraging its secondary inhibition of GRK5 (IC50 = 3.6 μM), this compound is uniquely suited for neuropharmacological studies investigating the desensitization of Calcitonin Gene-Related Peptide (CGRP) receptors, providing a dual mechanism not found in standard pan-PKC inhibitors [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

452.22122615 Da

Monoisotopic Mass

452.22122615 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4Q5QZ7WCZ2

Wikipedia

Ro-32-0432

Dates

Last modified: 04-14-2024
1: Singh TG, Rehni AK, Arora S. Ro 32-0432 attenuates mecamylamine-precipitated nicotine withdrawal syndrome in mice. Naunyn Schmiedebergs Arch Pharmacol. 2013 Mar;386(3):197-204. doi: 10.1007/s00210-012-0825-0. PubMed PMID: 23274455.
2: Chergui K, Lacey MG. Modulation by dopamine D1-like receptors of synaptic transmission and NMDA receptors in rat nucleus accumbens is attenuated by the protein kinase C inhibitor Ro 32-0432. Neuropharmacology. 1999 Feb;38(2):223-31. PubMed PMID: 10218863.
3: Birchall AM, Bishop J, Bradshaw D, Cline A, Coffey J, Elliott LH, Gibson VM, Greenham A, Hallam TJ, Harris W, et al. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation. J Pharmacol Exp Ther. 1994 Feb;268(2):922-9. PubMed PMID: 8114006.

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